molecular formula C22H23N5O4 B2706455 2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1242924-50-0

2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No. B2706455
CAS RN: 1242924-50-0
M. Wt: 421.457
InChI Key:
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. They are of interest in fields of chemistry and biochemistry due to their diverse range of applications .


Molecular Structure Analysis

The molecular structure of this compound would be based on the [1,2,4]triazolo[4,3-a]quinazoline skeleton, with additional functional groups attached at specific positions .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. For instance, the presence of an acetamide group could make it participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of compounds within the triazoloquinazoline family, demonstrating methods to obtain these compounds with potential therapeutic applications. For instance, the work of Li et al. (2008) outlines the synthesis of 2-(4-(4-substituted benzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides and evaluates their positive inotropic activities, which could suggest cardiovascular applications (Li et al., 2008).

Potential Pharmacological Effects

Several studies have investigated the potential pharmacological effects of related compounds. Alagarsamy et al. (2009) synthesized a series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, finding significant H1-antihistaminic activity in vivo, which highlights the therapeutic potential of similar compounds in treating allergic reactions (Alagarsamy et al., 2009).

Molecular Modifications and Derivatives

Further research has focused on modifying the molecular structure of triazoloquinazoline derivatives to explore different pharmacological activities. For example, the synthesis of novel 2-(methylthio)benzo(g)(1,2,4)triazolo(1,5-a)quinazolin-5(4H)-one derivatives by Al-Salahi et al. (2014) demonstrates the exploration of chemical transformations to produce heterocyclic derivatives with potential biological activities (Al-Salahi et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some [1,2,4]triazolo[4,3-a]quinazoline derivatives are known to intercalate DNA, which could make them potent anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These aspects are typically assessed through laboratory testing and risk assessments .

Future Directions

The future research directions could involve exploring the potential applications of this compound in various fields, such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

2-(1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-3-12-25-20(29)17-6-4-5-7-18(17)27-21(25)24-26(22(27)30)14-19(28)23-13-15-8-10-16(31-2)11-9-15/h4-11H,3,12-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDYNCIZXWYFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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